

# Hexadecyldimethylamine: A Technical Guide for Researchers

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CAS Number: 112-69-6

This technical guide provides an in-depth overview of **Hexadecyldimethylamine** (HDMA), a tertiary amine with significant applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and key biological activities, supported by detailed experimental protocols and visual workflows.

# **Chemical Identity and Properties**

**Hexadecyldimethylamine**, also known as N,N-Dimethyl-1-hexadecanamine, is a long-chain aliphatic amine. Its amphiphilic nature, stemming from a long hydrophobic hexadecyl tail and a hydrophilic dimethylamino headgroup, is central to its function as a surfactant and its interaction with biological membranes.[1]

Table 1: Chemical and Physical Properties of Hexadecyldimethylamine



| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| CAS Number        | 112-69-6  | [2][3][4]    |
| Molecular Formula | C18H39N   | [2][5]       |
| Molecular Weight  | 269.51 g/mol  | [2][4]       |
| Appearance        | Light yellow to yellow liquid or solid (depending on temperature)             | [2]          |
| Melting Point     | 12 °C   | [4]          |
| Boiling Point     | 148 °C / 2 mmHg   | [1][4]       |
| Density           | 0.801 g/mL at 20 °C   | [1][4]       |
| Solubility        | Insoluble in water; Soluble in organic solvents like chloroform and methanol. | [4]          |
| Refractive Index  | n20/D 1.444   | [1][4]       |
| Flash Point       | 147 °C  | [1][4]       |

## Synonyms:

**Hexadecyldimethylamine** is known by a variety of synonyms in the literature and commercial products. A comprehensive list is provided below.

Table 2: Synonyms of Hexadecyldimethylamine



| Synonym                       |
|-------------------------------|
| N,N-Dimethyl-1-hexadecanamine |
| Cetyldimethylamine            |
| Dimethyl palmitamine          |
| N,N-Dimethylhexadecylamine    |
| Palmityl dimethyl amine       |
| 1-(Dimethylamino)hexadecane   |
| Armeen DM 16D                 |
| Dimethylcetylamine            |
| N,N-Dimethylcetylamine        |
| N,N-Dimethyl-n-hexadecylamine |
| N,N-Dimethylpalmitylamine     |
| Dimethyl-n-hexadecylamine     |
| Adma 16                       |
| Barlene 16S                   |
| Crodamine 3.A16D              |
| Fentamine DMA16               |
| Genamin 16R302D               |

## Synthesis of Hexadecyldimethylamine

A common method for the synthesis of **Hexadecyldimethylamine** involves the reaction of a hexadecyl halide with dimethylamine. The following protocol is a representative example.

# Experimental Protocol: Synthesis via Nucleophilic Substitution



#### Materials:

- 1-Bromohexadecane
- Dimethylamine (40% solution in water)
- Ethanol
- Sodium hydroxide
- · Diethyl ether
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a round-bottom flask, dissolve 1-bromohexadecane in ethanol.
- Add an excess of 40% aqueous dimethylamine solution to the flask.
- Slowly add a solution of sodium hydroxide to neutralize the hydrobromic acid formed during the reaction.
- Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add diethyl ether to extract the product. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.



- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **Hexadecyldimethylamine**.
- The crude product can be further purified by vacuum distillation.

## **Biological Activity and Experimental Protocols**

**Hexadecyldimethylamine** exhibits notable biological activities, including the modulation of plant development and antimicrobial effects.

## **Modulation of Plant Root Morphogenesis**

HDMA has been shown to influence root development in the model plant Arabidopsis thaliana by interacting with the jasmonic acid (JA) signaling pathway.[6][7]

#### Materials:

- Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
- Murashige and Skoog (MS) medium with vitamins
- Sucrose
- Agar
- Petri plates
- Hexadecyldimethylamine stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Stereomicroscope
- Image analysis software (e.g., ImageJ)

#### Procedure:

Media Preparation: Prepare half-strength (0.5x) MS medium supplemented with 1% sucrose and 0.8% agar. Autoclave and cool to approximately 50°C. Add Hexadecyldimethylamine from a stock solution to achieve the desired final concentrations (e.g., a range from 1 μM to 50 μM), along with a solvent control. Pour the media into sterile Petri plates.



- Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse thoroughly with sterile distilled water. Aseptically place the sterilized seeds on the prepared MS plates.
- Vernalization and Growth: Store the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization). Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
- Data Collection: After a specified growth period (e.g., 7-10 days), remove the plates and capture high-resolution images of the seedlings.
- Analysis:
  - Primary Root Length: Measure the length of the primary root from the root-shoot junction to the root tip using a ruler or image analysis software.
  - Lateral Root Number: Count the number of emerged lateral roots along the primary root.
  - Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine the significance of the observed differences between treatments.

**Hexadecyldimethylamine** has been observed to induce the expression of jasmonic acid-responsive genes, suggesting a crosstalk between the chemical signal and the plant's hormonal signaling pathway.[6][7] The proposed interaction involves the perception of HDMA leading to the activation of downstream components of the JA signaling cascade, ultimately affecting gene expression and root morphology.



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Proposed interaction of **Hexadecyldimethylamine** with the Jasmonic Acid signaling pathway in plants.



## **Antimicrobial Activity**

The surfactant properties of **Hexadecyldimethylamine** contribute to its ability to disrupt microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent.

#### Materials:

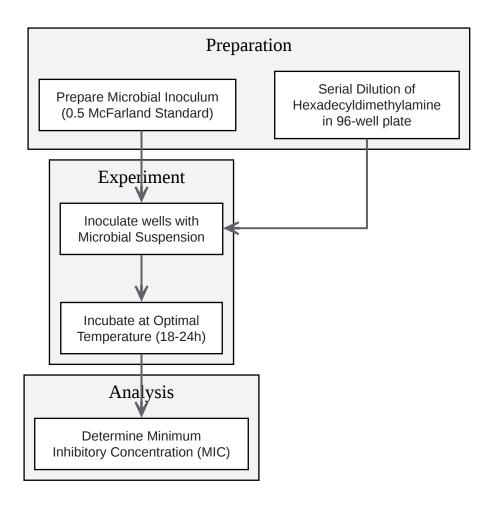
- Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- Hexadecyldimethylamine stock solution
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer or microplate reader
- Incubator

#### Procedure:

- Inoculum Preparation: Culture the test microorganism in the appropriate broth overnight.
  Dilute the overnight culture in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
- Serial Dilution: In a sterile 96-well plate, perform serial twofold dilutions of the
   Hexadecyldimethylamine stock solution in the broth medium to obtain a range of
   concentrations.
- Inoculation: Inoculate each well containing the diluted compound and the growth control wells with the prepared microbial suspension. Include a sterility control well (broth only) and a growth control well (broth and inoculum, no compound).



- Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of **Hexadecyldimethylamine** that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.



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Workflow for determining the Minimum Inhibitory Concentration (MIC) of **Hexadecyldimethylamine**.

## **Applications in Drug Development and Research**

The unique properties of **Hexadecyldimethylamine** make it a valuable tool in various research and drug development applications.

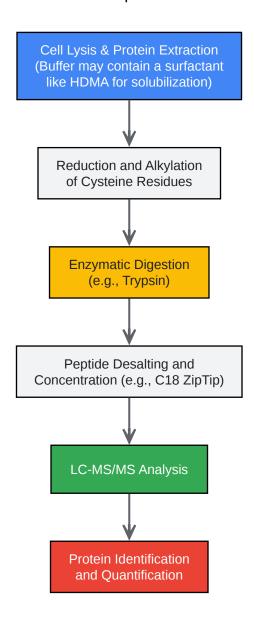


## **Surfactant in Formulations**

As a cationic surfactant, HDMA can be used as an excipient in drug formulations to improve the solubility and bioavailability of poorly water-soluble drugs. It is also a key intermediate in the synthesis of other surfactants, such as quaternary ammonium compounds and amine oxides, which have broad applications in the pharmaceutical and cosmetic industries.[8][9]

### **Role in Proteomics**

In the field of proteomics, detergents and surfactants are crucial for the solubilization and denaturation of proteins during sample preparation for analysis by techniques such as mass spectrometry. While not a primary choice, the surfactant properties of HDMA could be leveraged in specific applications where its unique characteristics are advantageous.





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A general workflow for proteomic sample preparation where a surfactant like HDMA could be utilized.

## Safety and Handling

**Hexadecyldimethylamine** is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] It can cause severe skin burns and eye damage.[5] In case of contact, rinse immediately with plenty of water and seek medical advice.[10] It is combustible but does not ignite readily.[4]

This technical guide provides a foundational understanding of **Hexadecyldimethylamine** for its application in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

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- To cite this document: BenchChem. [Hexadecyldimethylamine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057324#hexadecyldimethylamine-cas-number-and-synonyms]

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